Benzene, 4-methoxy-1,2-bis(phenylmethoxy)-
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Overview
Description
Benzene, 4-methoxy-1,2-bis(phenylmethoxy)-: is an organic compound with the molecular formula C21H20O3 . It is a derivative of benzene, where the hydrogen atoms are substituted with methoxy and phenylmethoxy groups. This compound is known for its applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 4-methoxy-1,2-bis(phenylmethoxy)- typically involves the etherification of benzene derivatives. One common method is the reaction of 4-methoxyphenol with benzyl chloride in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 4-methoxy-1,2-bis(phenylmethoxy)- can undergo oxidation reactions to form quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form simpler benzene derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and phenylmethoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like or in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized benzene derivatives.
Reduction: Simpler benzene derivatives.
Substitution: Various substituted benzene compounds depending on the reagents used.
Scientific Research Applications
Benzene, 4-methoxy-1,2-bis(phenylmethoxy)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, 4-methoxy-1,2-bis(phenylmethoxy)- involves its interaction with various molecular targets. The methoxy and phenylmethoxy groups can participate in hydrogen bonding and van der Waals interactions , influencing the compound’s reactivity and binding affinity. These interactions can affect enzyme activity and other biochemical pathways .
Comparison with Similar Compounds
Benzene, 1-methoxy-4-(phenylmethyl)-: This compound has a similar structure but with only one methoxy group.
Benzene, 1-methoxy-4-(2-phenylethyl)-: Another similar compound with a phenylethyl group instead of phenylmethoxy.
Benzene, 1-methoxy-4-(2-cyano-2-phenylethenyl)-: This compound has a cyano group, making it more reactive in certain conditions .
Uniqueness: Benzene, 4-methoxy-1,2-bis(phenylmethoxy)- is unique due to its dual methoxy and phenylmethoxy groups, which provide distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies.
Properties
CAS No. |
88755-15-1 |
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Molecular Formula |
C21H20O3 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-methoxy-1,2-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C21H20O3/c1-22-19-12-13-20(23-15-17-8-4-2-5-9-17)21(14-19)24-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3 |
InChI Key |
LRYSAWNMQJUJNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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